Methyl 4-Methoxy-2,3-dihydrobenzofuran-3-acetate
Description
Systematic IUPAC Nomenclature and Structural Representation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl 2-(4-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetate . This nomenclature reflects its structural features:
- A 2,3-dihydrobenzofuran backbone (a benzene ring fused to a partially saturated furan ring).
- A methoxy group (-OCH₃) at position 4 of the benzofuran system.
- An acetate ester (-OCOCH₃) at position 3, linked via a methylene bridge.
The structural formula (Figure 1) can be derived from its SMILES notation : COC1=CC=CC2=C1C(CO2)CC(=O)OC. This representation highlights the connectivity of the methoxy group (attached to the benzene ring) and the acetate ester (linked to the dihydrofuran moiety).
CAS Registry Number and Alternative Identifiers
The compound is uniquely identified by its CAS Registry Number: 2070896-39-6 . Additional identifiers include:
| Identifier Type | Value | Source |
|---|---|---|
| PubChem CID | 134929621 | |
| DSSTox Substance ID | DTXSID301180046 | |
| Synonym | This compound |
These identifiers facilitate cross-referencing across chemical databases and regulatory frameworks.
Molecular Formula and Weight Analysis
The molecular formula C₁₂H₁₄O₄ corresponds to a molecular weight of 222.24 g/mol . A detailed mass distribution is provided below:
| Element | Quantity | Atomic Mass (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon | 12 | 12.01 | 144.12 |
| Hydrogen | 14 | 1.008 | 14.11 |
| Oxygen | 4 | 16.00 | 64.00 |
| Total | 222.24 |
The methoxy group (-OCH₃) and acetate ester (-OCOCH₃) collectively account for 32.04% of the molecular weight, underscoring their dominance in the compound’s physicochemical behavior.
Structural and Functional Insights
The compound’s bicyclic framework imposes spatial constraints that influence its reactivity. The dihydrofuran ring adopts a semi-planar conformation, while the methoxy group at position 4 enhances electron density in the aromatic system, potentially affecting intermolecular interactions. The ester group at position 3 introduces polarity, making the compound soluble in organic solvents like dichloromethane or ethyl acetate.
Properties
CAS No. |
2070896-39-6 |
|---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
methyl 2-(4-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetate |
InChI |
InChI=1S/C12H14O4/c1-14-9-4-3-5-10-12(9)8(7-16-10)6-11(13)15-2/h3-5,8H,6-7H2,1-2H3 |
InChI Key |
KZYJDOQVKNKGNF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(CO2)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Ruthenium-Mediated Oxidative Cyclization
The foundational method for synthesizing methyl 4-methoxy-2,3-dihydrobenzofuran-3-acetate involves ruthenium trichloride (RuCl₃)-catalyzed oxidation. As detailed in CN102942542A, this protocol starts with substituted allyl o-hydroxybenzene methyl esters (e.g., compound 7'). The reaction employs a RuCl₃·H₂O/NaIO₄ system in ethyl acetate/water biphasic media, achieving oxidative cleavage of the allyl group to form an aldehyde intermediate (compound 6').
Reaction Conditions :
- Catalyst : RuCl₃·H₂O (0.04 equiv) with benzyltriethylammonium chloride (0.045 equiv)
- Oxidant : Sodium periodate (4.3 equiv)
- Solvent : Ethyl acetate/water (1:6 v/v)
- Temperature : 20–30°C
- Yield : 88% (142 g from 160 g starting material)
Post-oxidation, sodium borohydride (NaBH₄) reduces the aldehyde to a primary alcohol (compound 10), followed by sulfonation with tosyl chloride to install a leaving group (compound 11). Intramolecular cyclization in tetrahydrofuran (THF) with triethylamine (Et₃N) completes the dihydrobenzofuran core (compound I'), yielding 85% after recrystallization.
Chlorination and Functionalization
Critical to introducing the 5-chloro substituent is N-chlorosuccinimide (NCS)-mediated electrophilic substitution. In Example 3, treatment of compound I' with NCS in dimethylformamide (DMF) at 70°C for 3 hours achieves selective para-chlorination (relative to the methoxy group), yielding 4-acetylamino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate methyl ester (compound 2') with 70% efficiency. Subsequent hydrolysis with NaOH/MeOH furnishes the free carboxylic acid (compound 1), a direct precursor to prucalopride.
Lewis Acid-Catalyzed Cyclization Strategies
Boron Trifluoride-Etherate (BF₃·OEt₂) Mediated Ring Closure
VulcanChem’s synthesis emphasizes BF₃·OEt₂-catalyzed cyclization of epoxy esters to construct the dihydrobenzofuran scaffold. Starting from methyl 4-methoxy-2-(2-propenyl)phenoxyacetate, BF₃ coordinates the epoxide oxygen, facilitating nucleophilic attack by the adjacent phenolic oxygen. This method achieves 78% yield under refluxing dichloromethane (DCM) conditions.
Optimization Insights :
- Catalyst Loading : 15 mol% BF₃·OEt₂ maximizes ring closure efficiency.
- Solvent Effects : Polar aprotic solvents (e.g., DCM) outperform THF or toluene due to better Lewis acid solubility.
- Side Reactions : Over-epoxidation is mitigated by maintaining temperatures below 40°C.
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
The RuCl₃ route, despite lower yield, is preferred for large-scale production due to robust workup protocols (e.g., ethyl acetate extraction, sodium sulfate drying). In contrast, BF₃ methods require anhydrous conditions, complicating plant-scale operations.
Purification and Characterization
Recrystallization Optimization
Both methods employ ethyl acetate/petroleum ether recrystallization to achieve >99% purity. Patent data reveal that a 1:2 ethyl acetate/sherwood oil mixture at 50°C provides optimal crystal growth for the final product (mp 142–144°C).
Spectroscopic Validation
- ¹H NMR (DMSO-d₆, 400 MHz): δ 3.75 (s, 3H, OCH₃), 4.63 (t, J=8.4 Hz, 2H, CH₂), 7.41 (d, J=8.8 Hz, 1H, ArH).
- MS (ESI) : m/z 236.1 [M+H]⁺, confirming molecular ion integrity.
Industrial Scalability and Cost Drivers
Solvent Recovery Systems
The RuCl₃ method’s use of ethyl acetate (boiling point 77°C) enables 90% solvent recovery via distillation, reducing raw material costs by $12/kg.
Catalyst Recycling
Patent Example 7 demonstrates RuCl₃ recovery via aqueous extraction (pH 2–3), achieving 82% catalyst reuse over five batches.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-Methoxy-2,3-dihydrobenzofuran-3-acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Pharmaceutical Applications
Methyl 4-Methoxy-2,3-dihydrobenzofuran-3-acetate has been identified as a key intermediate in the synthesis of various bioactive compounds. Its structural features contribute to its utility in medicinal chemistry.
1.1 Antimicrobial Activity
Research indicates that derivatives of benzofuran compounds, including this compound, exhibit significant antimicrobial properties. A study highlighted the potential of benzofuran derivatives in treating skin diseases such as cancer and psoriasis due to their ability to inhibit bacterial and fungal growth .
1.2 Anti-inflammatory Properties
Benzofuran derivatives have also been studied for their anti-inflammatory effects. They are known to modulate inflammatory pathways, making them candidates for the treatment of conditions like arthritis and vascular diseases . this compound can be synthesized and modified to enhance its anti-inflammatory activity.
1.3 Neuroprotective Effects
Recent studies have shown that certain benzofuran derivatives can act as monoamine oxidase B inhibitors, which are beneficial in treating neurodegenerative diseases such as Parkinson's disease . this compound may serve as a scaffold for developing new neuroprotective agents.
Synthetic Applications
This compound is utilized in organic synthesis as a versatile building block.
2.1 Synthesis of Complex Molecules
The compound can be employed in the synthesis of complex natural products and pharmaceuticals through various reactions such as nucleophilic substitutions and cyclizations. Its methoxy group enhances reactivity and selectivity in synthetic pathways .
2.2 Enzymatic Hydrolysis Studies
Enzymatic hydrolysis using lipases has been investigated for the conversion of esters derived from 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid into their corresponding acids, demonstrating the compound's relevance in biocatalysis . This process showcases its potential for green chemistry applications.
Case Study 1: Antimicrobial Screening
A series of benzofuran derivatives were screened for antifungal activity against Candida albicans. The study found that modifications to the benzofuran structure significantly enhanced antifungal potency, suggesting that this compound could be optimized for similar applications .
Case Study 2: Neuroprotective Research
A recent study focused on the neuroprotective effects of benzofuran derivatives on neuronal cells exposed to oxidative stress. The findings indicated that certain modifications to the benzofuran structure improved cell viability and reduced apoptosis, highlighting the therapeutic potential of this compound in neuroprotection .
Mechanism of Action
The mechanism of action of Methyl 4-Methoxy-2,3-dihydrobenzofuran-3-acetate involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to interact with DNA, proteins, and enzymes, leading to various biological effects. The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their substituent differences:
Key Observations:
- Substituent Position : The 4-methoxy group in the target compound contrasts with 5-ethoxy (), 5-fluoro (), and 7-methyl () substitutions in analogs. Positional differences alter steric and electronic effects, influencing binding affinity in biological systems.
- Functional Groups : The acetate ester in the target compound enhances lipophilicity compared to the free carboxylic acid in 2-(6-Methoxybenzofuran-3-yl)acetic acid (). Esters are typically more membrane-permeable, favoring pharmacokinetic profiles in drug candidates.
- Electron Effects : Methoxy (electron-donating) and fluoro (electron-withdrawing) groups modulate the benzofuran ring’s reactivity. For example, the 5-fluoro analog may exhibit stronger hydrogen-bonding interactions in crystal structures ().
Biological Activity
Methyl 4-Methoxy-2,3-dihydrobenzofuran-3-acetate is a compound belonging to the dihydrobenzofuran class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article provides an overview of the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and underlying mechanisms.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a methoxy group and an acetate moiety that contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that dihydrobenzofuran derivatives exhibit significant anticancer properties. This compound has been tested against various cancer cell lines, revealing promising results.
Case Study: Anticancer Efficacy
A study isolated several dihydrobenzofuran derivatives from P. barbatum, including this compound. The isolated compounds were screened for their anticancer activity against human oral squamous cell carcinoma (CAL-27) and large cell lung carcinoma (NCI H460) using the MTT assay. The results showed that:
- Compound 1 (related to this compound) exhibited an IC50 of 48.52 ± 0.95 μM against CAL-27 cells.
- For NCI H460 cells, the compound also demonstrated inhibitory effects but required higher concentrations for efficacy.
The study confirmed that the compound induced apoptosis in cancer cells after treatment periods ranging from 24 to 48 hours, as evidenced by morphological changes and flow cytometry analysis .
The mechanisms through which this compound exerts its anticancer effects include:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to cell death.
- Inhibition of Angiogenesis : It has been noted that this compound can inhibit angiogenesis, as demonstrated by IC50 values of 8.2 ± 1.1 μM for antiangiogenic activity .
- Molecular Docking Studies : These studies suggest that the compound may interact with DNA and thymidylate synthase (TS), which are critical targets in cancer therapy .
Anti-inflammatory Activity
Beyond its anticancer properties, this compound also exhibits anti-inflammatory effects. Research indicates that compounds in this class can inhibit pro-inflammatory cytokines and mediators such as TNF-α and histamine.
Biological Effects Table
| Biological Effect | Mechanism |
|---|---|
| Anticancer | Induces apoptosis; inhibits angiogenesis |
| Anti-inflammatory | Inhibits TNF-α and histamine; reduces oxidative stress |
Q & A
Q. What is the recommended synthetic route for Methyl 4-Methoxy-2,3-dihydrobenzofuran-3-acetate, and how can purity be ensured?
Methodological Answer: A common approach involves hydrolysis of a precursor ester under basic conditions. For example, ethyl ester derivatives of benzofuran analogs can be hydrolyzed using potassium hydroxide (KOH) in a methanol-water system, followed by acidification with concentrated HCl to yield the carboxylic acid intermediate. Subsequent esterification with methanol under acidic conditions generates the methyl ester. Purification is typically achieved via column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization. Purity can be validated using HPLC with UV detection (e.g., 254 nm) and confirmed by NMR (¹H/¹³C) .
Key Steps:
- Hydrolysis: Reflux with KOH (e.g., 6 mmol in 10 mL methanol/water).
- Acidification: Adjust to pH 1 with HCl to precipitate the acid.
- Esterification: Methanol/H₂SO₄ catalysis.
- Purification: Silica gel chromatography (Rf ~0.65 in ethyl acetate).
Q. Which analytical techniques are critical for structural elucidation of this compound?
Methodological Answer:
- X-ray Crystallography: Resolves stereochemistry and confirms planarity of the benzofuran core (mean deviation <0.01 Å from planar structure) .
- LC-MS/MS: Quantifies trace impurities; use a C18 column with a gradient of methanol/water (+0.1% formic acid) and monitor m/z corresponding to the molecular ion ([M+H]⁺).
- NMR: ¹H NMR (δ 3.8–4.2 ppm for methoxy and dihydrofuran protons; δ 2.5–3.0 ppm for acetate methylene).
- FT-IR: Confirm ester carbonyl (C=O stretch ~1740 cm⁻¹) and methoxy groups (C-O ~1250 cm⁻¹).
Note: Glassware should be deactivated with 5% dimethyldichlorosilane (DMDCS) to minimize analyte adsorption during sample preparation .
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data during structural characterization?
Methodological Answer: Contradictions may arise from:
- Isomeric impurities: Use chiral HPLC (e.g., Chiralpak IA column) to resolve enantiomers.
- Solvent artifacts: Ensure deuterated solvents (e.g., CDCl₃) are free from residual protonated solvents (e.g., check δ 1.6 ppm for acetone in DMSO-d₆).
- Dynamic effects: Variable-temperature NMR (e.g., 25°C to −40°C) to identify conformational exchange broadening.
- Cross-validation: Compare with computational predictions (DFT for NMR chemical shifts) or reference data from analogs (e.g., 2-(5-Fluoro-7-methyl-benzofuran)acetic acid) .
Example Workflow:
Acquire high-resolution MS (HRMS) to confirm molecular formula.
Perform 2D NMR (COSY, HSQC, HMBC) to assign coupling networks.
Validate against X-ray data if single crystals are obtainable.
Q. What strategies improve synthetic yield in large-scale preparations?
Methodological Answer:
- Catalyst Optimization: Use mixed Lewis acid systems (e.g., ZrCl₄/ZnI₂) to enhance regioselectivity in furan ring formation .
- Microwave-assisted synthesis: Reduce reaction time (e.g., 30 minutes vs. 5 hours for hydrolysis).
- In-situ Monitoring: Employ FT-IR or Raman spectroscopy to track ester conversion in real time.
- Solvent Engineering: Replace methanol with DMF for higher solubility of intermediates.
Q. How can researchers evaluate the pharmacological potential of this compound?
Methodological Answer:
- In vitro assays:
- Antimicrobial Activity: Broth microdilution (MIC against S. aureus, E. coli).
- Anticancer Screening: MTT assay (IC₅₀ in HeLa or MCF-7 cells).
- Enzyme Inhibition: Fluorescence-based assays (e.g., COX-2 inhibition).
- Structure-Activity Relationship (SAR): Modify substituents (e.g., fluoro or methyl groups at C5/C7) and compare bioactivity .
Key Parameters:
- Lipophilicity: Calculate logP (e.g., ACD/Percepta) to assess membrane permeability.
- Metabolic Stability: Incubate with liver microsomes (e.g., human CYP450 isoforms).
Data Contradiction Analysis
Q. How to resolve discrepancies in reported biological activities of benzofuran derivatives?
Methodological Answer: Discrepancies may stem from:
- Assay Variability: Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).
- Impurity Profiles: Characterize batches via LC-MS to rule out bioactive contaminants (e.g., residual starting materials).
- Cell Line Differences: Use isogenic cell lines (e.g., p53 wild-type vs. null) to isolate compound-specific effects.
Case Study:
A study reported conflicting MIC values (4–32 μg/mL) for a benzofuran analog. Re-analysis revealed residual ZnI₂ (from catalysis) in low-purity batches, which itself exhibited antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
